Glycyl-proline-1-naphthylamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
69519-57-9 |
|---|---|
Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
(2S)-N-(2-aminoacetyl)-1-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c18-11-16(21)19-17(22)15-9-4-10-20(15)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,15H,4,9-11,18H2,(H,19,21,22)/t15-/m0/s1 |
InChI Key |
ISYRZPSFPJOYCQ-HNNXBMFYSA-N |
SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC3=CC=CC=C32)C(=O)NC(=O)CN |
Synonyms |
Gly-Pro-1-naphthylamide Gly-Pro-NA glycyl-proline-1-naphthylamide |
Origin of Product |
United States |
Enzymatic Hydrolysis and Substrate Specificity of Glycyl Proline 1 Naphthylamide
Dipeptidyl Peptidase IV (DPP-IV) and Glycylproline (B3032158) Dipeptidyl Aminopeptidase (B13392206) (GPDA)
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. researchgate.nettandfonline.com The enzyme was first identified as a dipeptidyl naphthylamidase due to its ability to hydrolyze substrates like Glycyl-proline-β-naphthylamide. semanticscholar.org It is widely expressed in various tissues on endothelial and epithelial cells and also exists in a soluble, active form in plasma and other body fluids. researchgate.net Glycyl-proline-1-naphthylamide is a classic substrate used to measure the activity of DPP-IV from sources such as human serum and placenta. nih.govscispace.com
The Michaelis-Menten constant (K_m) for the hydrolysis of this compound by Dipeptidyl Peptidase IV has been determined from various human sources. For DPP-IV in human serum, the K_m value was established as 0.72 mM. nih.gov Studies using DPP-IV purified from human placenta reported a K_m of 0.2 mM for the same substrate. d-nb.info A key advantage of using this compound is its stability against spontaneous hydrolysis during enzyme activity assays. nih.gov
Detailed kinetic parameters for the hydrolysis of this substrate by different DPP-IV sources are presented below.
Kinetic Parameters for this compound Hydrolysis by Human DPP-IV
| Enzyme Source | K_m (mM) | V_max | k_cat | Reference |
|---|---|---|---|---|
| Human Serum | 0.72 | Not Reported | Not Reported | nih.gov |
| Human Placenta | 0.20 | Not Reported | Not Reported | d-nb.info |
The enzymatic cleavage of this compound by DPP-IV is highly dependent on pH. Research has identified a distinctly alkaline pH optimum for this reaction. For DPP-IV from human serum in a Tris-HCl buffer, the optimal pH for cleaving this compound is 8.0. nih.gov A similar study on DPP-IV purified from human placenta determined the pH optimum to be 8.5. scispace.com Another investigation reported an identical pH optimum of 7.8 for post-proline dipeptidyl aminopeptidase using Gly-Pro-β-naphthylamide as the substrate. researchgate.net Despite the alkaline optima, kinetic studies are often conducted at slightly lower pH values, such as 8.0, as a compromise between optimal activity and physiological conditions. scispace.com The enzyme itself is stable over a wide pH range, from 6 to 12. scispace.comd-nb.info
DPP-IV exhibits a strong preference for substrates with a proline residue at the penultimate (P1) position. The specificity of DPP-IV has been extensively profiled by comparing the hydrolysis rates of this compound with various synthetic analogues.
Studies on purified DPP-IV from human placenta show that Phenylalanylprolyl-β-naphthylamide is a superior substrate to this compound, exhibiting a much lower K_m (0.02 mM) and higher relative velocity. scispace.comd-nb.info Conversely, substituting the proline with alanine (B10760859) significantly reduces the enzyme's efficiency. The enzyme requires a free N-terminal amino group for its activity. scispace.comd-nb.info
The nature of the leaving group also influences the kinetic parameters. The 4-methoxy-β-naphthylamide derivative of glycylproline shows a K_m value tenfold lower than the corresponding unsubstituted naphthylamide, indicating a higher affinity for the enzyme. d-nb.info In contrast, when compared to Glycyl-L-proline-4-nitroanilide, another common chromogenic substrate, the cleavage of this compound by DPP-IV in human sera showed a close correlation (r = 0.86). nih.gov However, Glycyl-D-proline-4-nitroanilide was not hydrolyzed, confirming the enzyme's stereospecificity for L-amino acids. nih.gov
Kinetic Comparison of DPP-IV Substrates
| Substrate | Enzyme Source | K_m (mM) | Relative Velocity/V (U/mg) | Reference |
|---|---|---|---|---|
| Glycylprolyl-β-naphthylamide | Human Placenta | 0.20 | 25 U/mg | d-nb.info |
| Phenylalanylprolyl-β-naphthylamide | Human Placenta | 0.02 | 92 U/mg | scispace.comd-nb.info |
| Glycylprolyl-4-methoxy-β-naphthylamide | Human Placenta | 0.02 | Not Reported | d-nb.info |
The hydrolysis of this compound by DPP-IV can be inhibited by various compounds. The enzyme is completely inactivated by serine protease inhibitors such as 1 mM diisopropylfluorophosphate. scispace.comd-nb.info Its activity is also fully inhibited by 1 mM Zn2+ and other heavy metal ions. scispace.comd-nb.info The hydrolysis is competitively inhibited by dipeptides that follow the general structure X-Pro or X-Ala. researchgate.net Specific inhibitors like Diprotin A are known to substantially decrease the hydrolysis of analogous substrates, confirming the specific nature of the enzymatic action. acs.org
While this compound is a canonical substrate for the exopeptidase DPP-IV, its interaction with other proline-specific enzymes, particularly endopeptidases, is limited due to fundamental differences in their respective mechanisms of action.
Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are serine proteases that cleave peptide bonds on the C-terminal side of internal proline residues (Pro-Xaa). nih.govnih.gov This endopeptidase activity fundamentally distinguishes them from DPP-IV, which is an exopeptidase that removes dipeptides from the N-terminus. researchgate.netresearchgate.net
Due to its free N-terminal amino group, this compound is a substrate for aminopeptidases like DPP-IV, not endopeptidases like PEP. scispace.comd-nb.info To specifically assay PEP activity without interference from DPP-IV, researchers use N-terminally blocked substrates, such as N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap). researchgate.net The N-terminal blocking group prevents cleavage by exopeptidases, ensuring that hydrolysis is specific to the endopeptidase activity of PEP. researchgate.net Therefore, this compound is not considered a typical substrate for prolyl endopeptidases.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Dipeptidyl Peptidase IV (DPP-IV) |
| Glycylproline Dipeptidyl Aminopeptidase (GPDA) |
| 1-naphthylamine (B1663977) (β-naphthylamine, 2-naphthylamide) |
| Glycyl-L-proline-4-nitroanilide |
| Glycyl-D-proline-4-nitroanilide |
| Phenylalanylprolyl-β-naphthylamide |
| Glycylprolyl-4-methoxy-β-naphthylamide |
| Diisopropylfluorophosphate |
| Diprotin A |
| Prolyl Endopeptidase (PEP) |
| Prolyl Oligopeptidase (POP) |
| N-benzyloxycarbonyl-glycyl-prolyl-2-naphthylamide (Z-Gly-Pro-2NNap) |
| Alanine |
| Proline |
| Zinc (Zn2+) |
Interaction with Other Proline-Cleaving Peptidases
Aminopeptidase Activities Towards this compound
This compound serves as a key chromogenic substrate for the identification and quantification of specific aminopeptidase activities, most notably Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5). sigmaaldrich.comrsc.org This enzyme, also referred to as glycylproline dipeptidyl aminopeptidase (GPDA), catalyzes the hydrolytic cleavage of the N-terminal dipeptide Glycyl-proline from the substrate. medchemexpress.comnih.govmedchemexpress.com The enzymatic reaction liberates 1-naphthylamine (also called β-naphthylamine), a fluorescent molecule, allowing for sensitive detection and measurement of enzyme activity. researchgate.net
The utility of this compound is enhanced by its specificity. DPP-IV preferentially cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue in the penultimate position. sigmaaldrich.comnih.gov The hydrolysis of this compound has been shown to be catalyzed by the same enzyme that hydrolyzes Glycyl-proline-p-nitroanilide, another common substrate for DPP-IV. oup.com
Kinetic studies have been performed to characterize the interaction between DPP-IV from various sources and this compound. In human serum, the enzyme exhibits an optimal pH of 8.0 for the cleavage of this substrate in a Tris-HCl buffer. nih.gov A study on purified DPP-IV from human placenta determined a slightly higher optimal pH of 8.5. scispace.com The Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, has also been established, providing insight into the enzyme's affinity for the substrate. nih.gov An advantage of using this compound is its stability against spontaneous hydrolysis during assays, unlike some other substrates like glycyl-L-proline-4-nitroanilide. nih.gov
Table 1: Kinetic Parameters of Dipeptidyl Peptidase IV with this compound as Substrate
| Enzyme Source | Optimal pH | Michaelis Constant (Km) | Reference |
| Human Serum | 8.0 | 7.2 x 10⁻⁴ M (0.72 mM) | nih.gov |
| Human Placenta | 8.5 | Not specified | scispace.com |
| Porcine Kidney | 7.4 - 8.7 | 0.66 mM* | sigmaaldrich.com |
*Note: The Km value reported for the porcine kidney enzyme was for Gly-Pro-2-naphthylamide.
Characterization of Novel Peptidases Utilizing this compound
This compound has been instrumental in the discovery and characterization of new peptidases and isoenzymes from various organisms. Its specific structure allows researchers to screen for and isolate enzymes with prolyl dipeptidyl peptidase activity.
One significant application was in the identification of isoenzymes of glycylproline dipeptidyl aminopeptidase (GPDA) in human serum, which have diagnostic potential. nih.gov Using electrophoresis, serum GPDA was separated into two forms, GPDA-F and GPDA-S. The GPDA-F isoenzyme was frequently detected in the serum of patients with primary hepatocellular carcinoma, but not in healthy individuals, suggesting it could serve as a valuable tumor marker. nih.gov Further characterization revealed that the GPDA-F isoenzyme is a glycoprotein (B1211001) rich in sialic acids, and its distinct electrophoretic mobility is due to post-synthesis modifications of its sugar chain. nih.gov
The substrate has also been used to characterize peptidases from non-mammalian sources. For instance, a prolyl dipeptidyl peptidase (DPPIV) from the koji mold, Aspergillus oryzae, was identified and characterized using glycyl proline 4-β-naphthylamide. nih.gov The gene encoding this enzyme was cloned, and its properties were analyzed. This fungal DPPIV was found to be a secreted glycoprotein, a characteristic confirmed by treatment with N-glycosidase F, which removes N-linked glycans. nih.gov The characterization of such enzymes is important for understanding their physiological roles and potential applications, such as in the fermentation and hydrolysis of proteins like wheat gluten. nih.gov
Table 2: Characteristics of Prolyl Dipeptidyl Peptidase (DPPIV) from Aspergillus oryzae
| Property | Description | Reference |
| Enzyme Type | Prolyl dipeptidyl peptidase (DPPIV) | nih.gov |
| Substrate Used for Detection | Glycyl proline 4-β-naphthylamide | nih.gov |
| Cellular Location | Secreted from the cell | nih.gov |
| Molecular Nature | Glycoprotein | nih.gov |
| Genetic Basis | The dppIV gene was cloned and characterized. | nih.gov |
| Post-translational Modification | Undergoes N-glycosylation. | nih.gov |
Methodological Applications of Glycyl Proline 1 Naphthylamide in Peptidase Assays
Spectrophotometric and Fluorometric Assay Development
The development of assays utilizing Glycyl-proline-1-naphthylamide and its analogs has been pivotal for studying peptidase activity. These methods are broadly categorized into colorimetric and fluorometric detection, each with distinct principles and advantages.
Principles of Colorimetric Detection Using this compound
Colorimetric assays for peptidase activity, such as that of DPP-IV, often employ chromogenic substrates that release a colored product upon enzymatic cleavage. While Glycyl-proline-p-nitroanilide (GP-pNA) is a commonly used substrate that liberates the yellow-colored p-nitroaniline nih.govrsc.org, the principle extends to naphthylamide-based substrates.
The fundamental principle involves the enzymatic hydrolysis of the amide bond in this compound by a peptidase. This reaction releases the dipeptide Glycyl-proline and the chromophoric molecule 1-naphthylamine (B1663977). The liberated 1-naphthylamine can then be quantified. A common method for this is the Bratton-Marshall reaction, which involves a series of steps:
Diazotization: The primary aromatic amine (1-naphthylamine) is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. scispace.com
Coupling: The diazonium salt is then coupled with a compound such as N-(1-Naphthyl)ethylenediamine to form a stable, intensely colored azo dye. scispace.com
Spectrophotometric Measurement: The concentration of the resulting colored product is measured spectrophotometrically at a specific wavelength, typically around 560 nm, which is directly proportional to the amount of 1-naphthylamine released and, consequently, to the enzyme's activity. scispace.com
Spectrophotometric assays can also be performed by monitoring the hydrolysis of the related chromogenic substrate glycyl-prolyl-β-naphthylamide. nih.govacs.orgresearchgate.net
Fluorometric Quantification of Products from this compound Hydrolysis
Fluorometric assays offer a significant increase in sensitivity compared to their colorimetric counterparts. These assays utilize fluorogenic substrates, which are non-fluorescent or weakly fluorescent but are cleaved by enzymes to release a highly fluorescent product. While this compound itself can be used, a more common and sensitive fluorogenic substrate for DPP-IV is Glycyl-L-proline-4-methoxy-2-naphthylamide. d-nb.infooup.com
The principle of this assay is as follows:
Enzymatic Cleavage: DPP-IV or a similar peptidase hydrolyzes the substrate, Glycyl-L-proline-4-methoxy-2-naphthylamide. d-nb.infooup.com
Release of a Fluorophore: This hydrolysis releases the highly fluorescent molecule 4-methoxy-2-naphthylamine (B556539). d-nb.infooup.com
Fluorometric Measurement: The fluorescence of the liberated 4-methoxy-2-naphthylamine is measured using a fluorometer. The excitation wavelength is typically around 340 nm, and the emission wavelength is around 425 nm. d-nb.info The intensity of the fluorescence is directly proportional to the amount of product formed and thus to the enzymatic activity.
This method is noted for its simplicity, speed, high sensitivity, and suitability for automation in routine clinical applications. oup.com
Optimization of Reaction Conditions for this compound-Based Assays
To ensure the accuracy and reliability of peptidase assays using this compound and its derivatives, optimization of several reaction parameters is crucial. Key factors that influence the rate of enzymatic hydrolysis include pH, temperature, substrate concentration, and the presence of potential inhibitors or activators.
pH: The optimal pH for the activity of many dipeptidyl peptidases, including DPP-IV, is in the range of 7.4 to 8.7. sigmaaldrich.com For instance, the purified dipeptidyl peptidase IV from human placenta exhibits a pH optimum of 8.5 with glycylprolyl-β-naphthylamide as the substrate. scispace.com Assays are often conducted in a Tris-HCl buffer at a pH between 8.0 and 8.3 to strike a balance between optimal enzyme activity and physiological relevance. d-nb.infosigmaaldrich.comscispace.com
Temperature: The enzymatic reaction is typically carried out at a constant temperature, most commonly 37°C, to mimic physiological conditions and ensure consistent reaction rates. nih.govd-nb.infoshu.ac.uk
Substrate Concentration: The concentration of the this compound substrate can influence the reaction kinetics. For example, in a fluorometric assay for DPP-IV using Gly-Pro-4-methoxy-2-naphthylamide, a substrate concentration of 1.4 mmol/L has been used. d-nb.info The Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, has been reported as 0.66 mM for Gly-Pro-2-naphthylamide with DPP-IV. sigmaaldrich.com
Reaction Termination: In discontinuous assays, the enzymatic reaction is stopped after a specific incubation period. This is often achieved by adding a solution that abruptly changes the pH, such as a citrate (B86180) buffer with a pH of 4.0, which effectively halts the enzyme's activity. d-nb.infooup.com
Table 1: Optimized Parameters for a Fluorometric DPP-IV Assay
| Parameter | Optimal Value/Condition | Source |
|---|---|---|
| Substrate | Gly-Pro-4-methoxy-2-naphthylamide | d-nb.info |
| Substrate Concentration | 1.4 mmol/L | d-nb.info |
| Buffer | 50 mmol/L Tris-HCl | d-nb.info |
| pH | 8.3 | d-nb.info |
| Temperature | 37 °C | d-nb.info |
| Stop Reagent | 0.1 mol/L Citrate Buffer (pH 4.0) | d-nb.info |
| Excitation Wavelength | 340 nm | d-nb.info |
Automated and High-Throughput Screening Methodologies
The need to analyze large numbers of samples, particularly in clinical diagnostics and drug discovery, has driven the adaptation of this compound-based assays for automated and high-throughput screening (HTS) formats.
Adaptation of this compound Assays for Automated Systems
Assays utilizing this compound and its derivatives are well-suited for automation. Automated systems, such as centrifugal fast analyzers, offer significant advantages in terms of reproducibility, linearity, and reduced technical involvement. jst.go.jp For example, an automated colorimetric assay for DPP-IV has been developed using a "Multistat" device, where test solutions and samples are automatically dispensed into cuvettes for analysis. google.com The simplicity and robustness of both colorimetric and fluorometric detection methods facilitate their integration into various automated platforms, enabling rapid and efficient processing of numerous samples. The development of such automated methods has been highlighted as a means to increase the clinical value of measuring peptidase activity for diagnostic purposes. jst.go.jp
Microplate-Based Formats for this compound Assays
Microplate-based assays are a cornerstone of HTS. The principles of both colorimetric and fluorometric assays using this compound analogs can be readily adapted to 96-well or higher-density microplate formats. This miniaturization allows for the simultaneous analysis of many samples in a small volume, significantly increasing throughput and reducing reagent consumption.
In a typical microplate-based assay, the reaction components (buffer, enzyme source, and substrate) are mixed in the wells of the microplate. The plate is then incubated at a controlled temperature, and the change in absorbance or fluorescence is measured over time using a microplate reader. nih.govshu.ac.uk For example, a kinetic assay for DPP-IV activity can be performed in a 96-well plate by monitoring the release of p-nitroaniline from Gly-Pro-pNA at 405 nm every 5 minutes. nih.gov Similarly, fluorometric assays can be conducted in microplates, with gentle mixing on a plate shaker to ensure homogeneity of the reaction mixture. shu.ac.uk The ability to perform these assays in a microplate format is essential for HTS campaigns aimed at identifying novel peptidase inhibitors. brieflands.com
Table 2: Comparison of Assay Formats
| Feature | Manual Assay | Automated System | Microplate-Based Assay |
|---|---|---|---|
| Throughput | Low | High | Very High |
| Sample Volume | Higher | Variable | Low |
| Reagent Consumption | Higher | Variable | Low |
| Hands-on Time | High | Low | Low |
| Reproducibility | Operator-dependent | High | High |
| Application | Basic research | Clinical diagnostics | High-throughput screening |
Histochemical and Cytochemical Localization of this compound-Cleaving Enzymes
This compound serves as a crucial chromogenic substrate for the histochemical and cytochemical localization of specific peptidases, most notably Dipeptidyl Peptidase IV (DPP-IV, also known as CD26). Its application allows for the precise visualization of enzyme activity within tissue sections and individual cells, providing valuable insights into the distribution and function of these enzymes in both healthy and pathological states.
The primary strategy for the in situ detection of enzymes that cleave this compound involves direct histochemical assays on tissue preparations. This technique is widely applied to localize DPP-IV activity in various tissues. For instance, studies have successfully used this substrate to demonstrate DPP-IV activity in the capillary endothelia of rat and human heart tissue. ahajournals.org The method typically involves incubating unfixed or lightly fixed cryostat sections of tissues with a solution containing this compound. The enzyme present in the tissue, such as DPP-IV, hydrolyzes the substrate, releasing 1-naphthylamine.
This approach has been instrumental in localizing exopeptidase activities in the apical cell membranes of the rat visceral yolk-sac epithelium. nih.gov Research has shown that while conventional section histochemistry primarily detects activity against gamma-Glu- and Gly-Pro-substrates at cell apices, using unfixed yolk sacs reveals a broader range of exopeptidase activities. nih.gov Similarly, the activity of DPP-IV has been identified in the endothelial cells of the venous part of the capillary bed and small venules across many organs in various species, including rats, mini-pigs, and humans. scispace.com In human meningiomas, this substrate has been used to demonstrate DPP-IV-like catalytic activity in situ, helping to characterize the enzymatic profile of these tumors. spandidos-publications.com
The visualization of the enzymatic cleavage of this compound is achieved through a simultaneous coupling reaction. The 1-naphthylamine released by the enzyme is not directly visible. Therefore, a coupling agent, typically a stable diazonium salt, is included in the incubation medium. This coupler reacts immediately with the liberated naphthylamine to form a highly colored, insoluble azo dye at the site of enzyme activity.
Commonly used coupling agents include Fast Blue B and hexazotized New Fuchsin. scispace.comscispace.com The choice of coupler can be critical, with Fast Blue B often being the preferred diazonium salt for this application. scispace.com The resulting colored precipitate allows for the microscopic localization of the enzyme. For example, in the study of human meningiomas, Fast Blue B was used as the coupler to react with the enzymatically released 4-methoxy-2-naphthylamine (from a related substrate) or 1-naphthylamine, producing a distinct color that marks the regions of DPP-IV activity. spandidos-publications.com This technique provides a robust and reliable method for visualizing peptidase distribution in tissue architecture.
Comparative Analysis of this compound with Other Arylamide Substrates
The selection of a substrate is critical for the accurate characterization of peptidase activity. This compound and other naphthylamide derivatives offer specific advantages over alternative chromogenic and fluorogenic substrates, although the latter also have their place in peptidase assays.
Naphthylamide derivatives, including this compound, present several benefits for the study of peptidases. A key advantage is their chemical stability under assay conditions. For example, this compound is noted for the absence of spontaneous hydrolysis during the enzyme activity assay, a problem that can plague other substrates like glycyl-L-proline-4-nitroanilide. nih.gov This stability ensures that the measured product formation is due to enzymatic activity alone, leading to more accurate and reliable results.
Furthermore, 1- and 2-naphthylamine (B18577) derivatives of glycylproline (B3032158) generally exhibit favorable kinetic properties for peptidase assays. scispace.com The cleavage of the naphthylamide moiety by the enzyme releases naphthylamine, which can then be detected with high sensitivity through the aforementioned coupling reactions to form colored azo dyes for histochemistry, or by fluorescence for quantitative assays. physiology.org This versatility allows for both qualitative localization and quantitative measurement of enzyme activity. The development of peptide-functionalized gold nanoparticles using glycyl-prolyl substrates further demonstrates the adaptability of this chemical moiety for novel colorimetric assays. core.ac.uk
Table 1: Comparison of Kinetic Parameters for DPP-IV with Different Arylamide Substrates
| Substrate | Buffer | pH Optimum | Km Value (mol/L) | Source |
| Glycyl-L-proline-1-naphthylamide | Tris-HCl | 8.0 | 7.2 x 10⁻⁴ | nih.gov |
| Glycyl-L-proline-2-naphthylamide | Tris-HCl | Not Specified | 2.4 x 10⁻⁴ | nih.gov |
| Glycyl-L-proline-4-nitroanilide | Tris-HCl | Not Specified | 1.0 x 10⁻⁴ | nih.gov |
While alternative substrates are widely used, they come with their own set of challenges. A significant issue with some chromogenic substrates, such as p-nitroanilide (pNA) derivatives, is their potential for spontaneous, non-enzymatic hydrolysis, which can lead to high background signals and an overestimation of enzyme activity. nih.gov Glycyl-L-proline-4-nitroanilide, for instance, is known to undergo such spontaneous breakdown. nih.gov
Fluorogenic substrates, while often offering higher sensitivity, also have limitations. mdpi.com A major challenge is that the design of highly specific fluorogenic probes can be difficult, especially for proteases with very broad substrate specificity. nih.gov The intrinsic fluorescence of biological samples (autofluorescence) can interfere with measurements, particularly for probes that are excited by UV or blue light. rsc.org For example, fluorogenic substrates based on 2-aminobenzoic acid have short excitation and emission wavelengths that may not be ideal for use in complex biological systems. rsc.org Furthermore, the hydrophobicity of certain components of fluorogenic probes, such as long fatty acid chains or quencher molecules, can lead to poor aqueous solubility, complicating assay design and data interpretation. stanford.edu
Table 2: General Comparison of Substrate Classes for Peptidase Assays
| Substrate Class | Advantages | Challenges |
| Naphthylamides | - Good kinetic properties scispace.com- High chemical stability (low spontaneous hydrolysis) nih.gov- Versatile for both colorimetric and fluorimetric detection physiology.org | - Requires a coupling reaction for colorimetric visualization scispace.com- Localization can be satisfactory only under specific conditions scispace.com |
| p-Nitroanilides (pNA) | - Direct spectrophotometric detection of released p-nitroaniline oup.com- Simple assay procedure | - Prone to spontaneous hydrolysis nih.gov- Lower sensitivity compared to fluorogenic substrates |
| Fluorogenics (e.g., AMC, Coumarins) | - High sensitivity pnas.org- Allows for real-time kinetic measurements spandidos-publications.com | - Potential for spectral overlap with biological autofluorescence rsc.org- Can have poor aqueous solubility stanford.edu- Design of specific probes can be challenging nih.gov |
Biological Distribution and Regulation of Glycyl Proline 1 Naphthylamide Hydrolyzing Enzymes
Mammalian Systems
Tissue-Specific Expression and Activity of DPP-IV/GPDA
Dipeptidyl Peptidase IV (DPP-IV), or Glycylproline-1-naphthylamide-hydrolyzing enzyme (GPDA), exhibits a broad but tissue-specific distribution in mammals. semanticscholar.orgnih.gov It is found as a membrane-anchored protein on the surface of many cell types, including epithelial and endothelial cells, as well as in a soluble, catalytically active form in bodily fluids. nih.govresearchgate.net
High levels of DPP-IV activity are observed in the following tissues:
Kidney: The renal proximal tubules show significant DPP-IV expression. semanticscholar.orgnih.gov In rats with a high-fat diet and streptozotocin-induced insulin (B600854) deficiency, both the expression and activity of DPP-IV were significantly increased in the kidneys. asm.org
Liver: DPP-IV is expressed in hepatocytes. asm.orgnii.ac.jp Studies in rats have shown that a high-fat diet can lead to increased DPP-IV activity and gene expression in the liver. asm.orgsigmaaldrich.com
Intestine: The small intestine, particularly the intestinal epithelium, is a site of high DPP-IV activity. semanticscholar.orgsigmaaldrich.comnih.gov In a rat model of type 2 diabetes, increased DPP-IV expression and activity were observed in the intestine. asm.org
Submaxillary Gland: The human submaxillary gland contains glycylprolyl β-naphthylamidase, with approximately 50% of the enzyme localized in the microsomal fraction. nih.gov DPP-IV is also expressed in the salivary glands. nii.ac.jpuniprot.org
Other tissues with notable DPP-IV expression include the lungs, placenta, and prostate. nih.govnii.ac.jpnih.gov
Table 1: Tissue-Specific Expression of DPP-IV/GPDA in Mammalian Systems
| Tissue | Expression Level | Key Findings | Citations |
|---|---|---|---|
| Kidney | High | Significant expression in proximal tubules; activity increases with high-fat diet and diabetes. | semanticscholar.orgnih.govasm.org |
| Liver | High | Expressed in hepatocytes; activity and expression modulated by diet. | asm.orgnii.ac.jpsigmaaldrich.com |
| Intestine | High | High activity in the epithelium; increased expression in diabetic models. | semanticscholar.orgasm.orgsigmaaldrich.comnih.gov |
| Submaxillary Gland | High | Significant localization in the microsomal fraction. | nii.ac.jpnih.govuniprot.org |
| Lungs | High | One of the tissues with the highest DPP-IV activity. | nih.govsigmaaldrich.comnih.gov |
| Placenta | Moderate | Expressed in fetal vascular endothelial cells. | nih.govnih.gov |
| Prostate | Moderate | Membranous and cytoplasmic expression. | nii.ac.jp |
Enzymatic Activity in Biological Fluids
The soluble form of DPP-IV is present and active in various biological fluids, where it can regulate the activity of circulating peptides.
Serum and Plasma: A significant portion of DPP-IV activity in the blood is attributed to the soluble form, sCD26. uniprot.org Studies have shown that plasma has the ability to rapidly degrade growth hormone-releasing hormone, an action attributed to a plasma dipeptidylaminopeptidase. acs.org Increased plasma DPP-IV activity has been associated with conditions like coronary artery disease. nih.gov The half-life of total growth hormone-releasing hormone immunoreactivity when incubated with human plasma was found to be 63 minutes. acs.org
Cerebrospinal Fluid (CSF): DPP-IV is present in the cerebrospinal fluid and is thought to play a role in the metabolism of neuropeptides. nih.govnih.govnih.govresearchgate.net The ratio of Dipeptidyl Peptidase II to DPP-IV activity in the CSF has been investigated as a potential biomarker for Parkinson's disease. nih.gov
Saliva: Human saliva contains enzymes that can hydrolyze neuropeptides, including dipeptidylaminopeptidases. researchgate.netthermofisher.com The degradation of these substrates was found to be higher in the saliva of males compared to females. thermofisher.com
Table 2: Enzymatic Activity of Glycyl-proline-1-naphthylamide-Hydrolyzing Enzymes in Biological Fluids
| Biological Fluid | Key Findings | Citations |
|---|---|---|
| Serum/Plasma | Contains soluble, active DPP-IV (sCD26); involved in the degradation of circulating hormones. | nih.govuniprot.orgacs.org |
| Cerebrospinal Fluid | DPP-IV activity present; may be involved in neuropeptide metabolism. | nih.govnih.govnih.govresearchgate.net |
| Saliva | Contains dipeptidylaminopeptidase activity; hydrolyzes neuropeptides. | researchgate.netthermofisher.com |
Developmental Changes in Enzyme Activity
The activity of enzymes that hydrolyze this compound can change during development.
Yolk Sac Epithelium: Studies in zebrafish embryos have shown that DPP-IV is active in the yolk sac from early embryonic stages. nih.govfrontiersin.org This activity increases as development progresses, suggesting a role for the enzyme in embryonic development. nih.gov The yolk sac membrane in chicken embryos is a known site of various metabolic enzymes and is involved in nutrient absorption and metabolism for the developing embryo. asm.orgmdpi.com
Placenta: In the human placenta, DPP-IV is preferentially expressed in the fetal vascular endothelial cells within stem villi. nih.gov Placental DPP-IV activity does not show remarkable changes throughout a normal gestation period. However, significantly higher levels of activity have been observed in preeclamptic placentas with intrauterine growth restriction, suggesting a potential role in regulating fetal growth through the degradation of fetoplacental circulating bioactive peptides. nih.gov
Spinal Cord: In developing rat spinal cord meninges, DPP-IV activity appears at the time of cerebrospinal fluid space formation. researchgate.net
Enzyme Isoenzyme Profiles and Post-Translational Modifications affecting this compound Hydrolysis
The activity of DPP-IV can be influenced by the existence of isoenzymes and various post-translational modifications (PTMs). PTMs are chemical alterations to a protein after its translation, which can significantly impact its function, stability, and localization. uniprot.orgasm.org
Glycosylation: DPP-IV is a heavily glycosylated protein, with carbohydrates contributing significantly to its total molecular weight. While N-glycosylation is important for the proper folding and stability of the enzyme, it does not appear to be essential for its catalytic activity. nih.gov However, N-terminal sialylation, a type of glycosylation, can influence the trafficking of DPP-IV to the apical membrane.
Phosphorylation: Reversible phosphorylation is a key PTM that regulates the function of many enzymes. nih.gov While specific studies on the direct effect of phosphorylation on this compound hydrolysis are limited, it is a known mechanism for modulating enzyme activity. nih.gov
Other Modifications: Other PTMs, such as the hydroxylation of proline and lysine (B10760008) residues, have been identified in proteins with collagen-like domains, a feature shared by some proteins that interact with DPP-IV. nih.gov These modifications can influence protein structure and subsequent interactions. uniprot.org
Microbial Systems
Identification and Characterization of this compound-Cleaving Enzymes in Bacteria
Enzymes capable of cleaving this compound are also found in various bacteria, where they play roles in nutrition and, in some cases, virulence.
Porphyromonas gingivalis : This asaccharolytic bacterium, a key pathogen in chronic periodontitis, relies on the breakdown of proteins for its nutrients. nih.gov It possesses several dipeptidyl-peptidases (DPPs), including DPP-IV, DPP5, DPP7, and DPP11, which are crucial for this process. nih.gov P. gingivalis DPP-IV has been shown to be a potential virulence factor, and its peptidase activity is important for this role. nih.gov Another enzyme from this bacterium, DPP-7, is a novel dipeptidylpeptidase that shows broad specificity for aliphatic and aromatic residues in the P1 position but does not accept glycine (B1666218) or proline in this position. acs.org
Lactobacillus species: Various species of Lactobacillus, which are important in the food industry, produce X-prolyl-dipeptidyl aminopeptidases (X-Pro-DPAP). nih.gov These enzymes are involved in the breakdown of casein, a proline-rich milk protein. An X-prolyl-dipeptidyl peptidase from Lactobacillus sakei has been purified and shown to hydrolyze substrates like Gly-Pro-7-amido-4-methylcoumarin. researchgate.net Similarly, a prolyl-dipeptidyl aminopeptidase (B13392206) from Lactobacillus helveticus CNRZ 32 has been characterized and shown to hydrolyze Gly-Pro-p-nitroanilide. nih.gov A gene encoding a prolinase (pepR) from Lactobacillus rhamnosus has been cloned and shown to hydrolyze dipeptides with N-terminal proline residues. nih.gov
Other Bacteria: Screening of various microbial sources has led to the identification of proline-specific endopeptidases from organisms like Xanthomonas sp. nii.ac.jp
Table 3: this compound-Cleaving Enzymes in Microbial Systems
| Microbial Genus/Species | Enzyme | Key Characteristics | Citations |
|---|---|---|---|
| Porphyromonas gingivalis | DPP-IV, DPP5, DPP7, DPP11 | Essential for protein metabolism and virulence. | nih.govnih.govacs.org |
| ***Lactobacillus* spp.** | X-prolyl-dipeptidyl aminopeptidase (X-Pro-DPAP) | Involved in casein degradation. | nih.govresearchgate.netnih.gov |
| ***Xanthomonas* sp.** | Proline-specific endopeptidase | Identified through screening of microbial sources. | nii.ac.jp |
Physiological Roles of Microbial Peptidases Utilizing this compound
Microbial enzymes capable of hydrolyzing the synthetic substrate this compound play multifaceted physiological roles that are crucial for bacterial survival, nutrition, and interaction with their environment, including their hosts. These enzymes are predominantly X-prolyl dipeptidyl aminopeptidases, such as dipeptidyl peptidase-4 (DPP-4) and its functional counterpart PepX, which are widespread among various bacterial genera. frontiersin.orgnih.govfrontiersin.org Their primary function is to cleave dipeptides from the N-terminus of polypeptides where the penultimate residue is proline. frontiersin.orguniprot.org This specific activity allows these microorganisms to perform several vital functions.
A primary role of these peptidases is in nutrition and metabolism . Many bacteria, particularly those in protein-rich environments like the mammalian gut or dairy fermentations, rely on these enzymes to break down proline-rich proteins that are often resistant to other proteases. frontiersin.orgnih.gov For example, lactic acid bacteria such as Lactobacillus and Lactococcus utilize their PepX activity to degrade casein in milk, releasing essential amino acids necessary for growth. asm.orgcsic.es In Lactobacillus delbrueckii subsp. bulgaricus, a total lack of the X-prolyl-dipeptidyl aminopeptidase (X-Pro-DPAP) resulted in a decreased growth rate, highlighting its importance in casein catabolism. asm.org Similarly, gut bacteria like Prevotella and Bacteroides use DPP-4 to break down dietary proteins in the gastrointestinal tract. frontiersin.orgnih.gov
Beyond simple nutrition, these enzymes are key players in host-microbe interactions . Gut microbial DPP-4 can influence host physiology by mimicking the function of human DPP-4. nih.govtandfonline.com They can cleave and inactivate host signaling peptides and hormones, such as the incretins glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). nih.govtandfonline.combiorxiv.org This activity can impact the host's glucose metabolism and has been linked to conditions like type 2 diabetes. biorxiv.org The discovery of these microbial-host isozymes (MHIs) reveals a complex interplay where bacterial enzymes can directly modulate host physiological processes. nih.govtandfonline.com
The table below summarizes the physiological roles of these peptidases in various microorganisms.
Table 1: Physiological Roles of Microbial Peptidases Utilizing this compound
| Microbial Genus | Enzyme Family | Physiological Role(s) | References |
|---|---|---|---|
| Lactobacillus | PepX (S15) | Casein degradation for nutrition in dairy products; breakdown of bitter peptides; generation of bioactive peptides. nih.govcsic.esresearchgate.net | |
| Lactococcus | PepX (S15) | Hydrolysis of proline-containing peptides in fermented products, influencing flavor and texture. nih.govcsic.es | |
| Streptococcus | PepX (S15) | Nutritional protein breakdown. nih.govresearchgate.net | |
| Prevotella | DPP-4 (S9B) | Peptide breakdown in the rumen; virulence factor in periodontal disease (biofilm formation); host-microbe interaction. frontiersin.orgfrontiersin.org | |
| Bacteroides | DPP-4 (S9B) | Degradation of host GLP-1, affecting glucose tolerance; maintenance of cell envelope integrity; competitive fitness in gut. tandfonline.comnih.govmicrobiologyresearch.org | |
| Parabacteroides | DPP-4 (S9B) | Hydrolysis of host incretins (GLP-1, GIP) and neuropeptides, influencing host metabolism. biorxiv.org |
Biochemical and Physiological Roles of Enzymes Hydrolyzing Glycyl Proline 1 Naphthylamide
Contribution of DPP-IV to Peptide Metabolism and Processing
DPP-IV, also known as CD26, is a ubiquitous enzyme found as a membrane-bound protein on the surface of many cell types, including endothelial and epithelial cells, and also circulates in a soluble form in plasma. frontiersin.orgnih.gov Its enzymatic activity is a key regulatory mechanism in peptide-mediated signaling pathways.
DPP-IV is a critical regulator of glucose homeostasis through its inactivation of incretin (B1656795) hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). bohrium.comfrontiersin.orgahdbonline.com GLP-1, secreted by intestinal L-cells after a meal, potentates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. nih.govahdbonline.com
However, the biological action of GLP-1 is short-lived, with a plasma half-life of only one to two minutes, primarily due to rapid degradation by DPP-IV. nih.gov DPP-IV cleaves the N-terminal His-Ala dipeptide from the active GLP-1(7-36)amide, yielding the inactive form GLP-1(9-36)amide. nih.govscispace.com This inactivation process is highly efficient, with a significant portion of the degradation occurring in the capillaries near the site of GLP-1 release. nih.gov The enzyme's role is so central that inhibiting DPP-IV has become a major therapeutic strategy for type 2 diabetes. nih.govnih.gov By preventing GLP-1 degradation, DPP-IV inhibitors increase the circulating levels of the active hormone, thereby enhancing insulin secretion and improving glycemic control. frontiersin.orgahdbonline.comyoutube.com
Table 1: Key Incretin Hormones Metabolized by DPP-IV
| Hormone | Active Form | Inactive Form (Post DPP-IV Cleavage) | Primary Physiological Role |
| Glucagon-Like Peptide-1 (GLP-1) | GLP-1(7-36)amide | GLP-1(9-36)amide | Stimulates insulin secretion, inhibits glucagon secretion. nih.govahdbonline.com |
| Glucose-dependent Insulinotropic Polypeptide (GIP) | GIP(1-42) | GIP(3-42) | Stimulates insulin and glucagon secretion. bohrium.commdpi.com |
The regulatory influence of DPP-IV extends beyond glucose metabolism to the immune system and neuronal signaling through its action on various chemokines and neuropeptides. bohrium.comtandfonline.com Many of these signaling molecules possess the Xaa-Pro or Xaa-Ala motif at their N-terminus, making them susceptible to cleavage by DPP-IV. nih.gov This modification can lead to inactivation, altered receptor specificity, or changes in bioavailability. bohrium.com
Chemokines: DPP-IV can truncate several chemokines, which are critical for leukocyte trafficking. For instance, it cleaves RANTES (CCL5), eotaxin (CCL11), and Stromal Cell-Derived Factor-1 (SDF-1/CXCL12). bohrium.comtandfonline.com The truncation of these chemokines generally dampens their inflammatory activity and chemotactic effects. nih.gov The processing of SDF-1 by DPP-IV is particularly noteworthy, as it affects the homing of hematopoietic stem cells. tandfonline.com
Neuropeptides: DPP-IV is also a key enzyme in the metabolism of several neuropeptides, thereby influencing processes like appetite, pain, and inflammation. tandfonline.com Substrates include Neuropeptide Y (NPY), Peptide YY (PYY), and Substance P. bohrium.comnih.govfrontiersin.org Cleavage of NPY and PYY by DPP-IV results in truncated forms with altered affinities for their various Y-receptor subtypes, which can modulate their effects on appetite and energy balance. bohrium.comfrontiersin.org For Substance P, DPP-IV-mediated cleavage can alter its binding activity at certain receptors without completely abolishing its biological function. bohrium.com
Table 2: Selected DPP-IV Substrates and the Effect of Cleavage
| Substrate Class | Example Substrate | Effect of DPP-IV Cleavage |
| Neuropeptides | Neuropeptide Y (NPY), Peptide YY (PYY) | Alters receptor selectivity, modulating appetite and energy homeostasis. bohrium.comfrontiersin.org |
| Substance P | Modulates receptor binding activity and nociception. bohrium.comglucagon.com | |
| Endomorphin | Inactivation. bohrium.com | |
| Chemokines | RANTES (CCL5), Eotaxin (CCL11) | Inactivation/attenuation of chemotactic activity. bohrium.comnih.gov |
| Stromal Cell-Derived Factor-1 (SDF-1/CXCL12) | Attenuates chemotaxis and affects stem cell homing. tandfonline.com | |
| Hormones | Growth Hormone-Releasing Hormone (GHRH) | Inactivation. bohrium.com |
Interplay with Collagen Degradation Pathways (Enzymatic Perspective)
While DPP-IV has a defined role in cleaving N-terminal dipeptides, its connection to collagen metabolism is part of a broader network of proline-cleaving enzymes that are essential for extracellular matrix (ECM) dynamics.
Collagen, the most abundant protein in the ECM, is uniquely rich in proline and hydroxyproline (B1673980) residues. frontiersin.org Its degradation during tissue remodeling releases a substantial amount of dipeptides and tripeptides, including glycyl-proline. frontiersin.orgnih.gov
Prolidase (also known as Peptidase D) is a cytosolic metallopeptidase that plays a critical and specific role in the final stage of collagen catabolism. frontiersin.orgnih.gov Its primary function is to hydrolyze dipeptides with a C-terminal proline or hydroxyproline, such as glycyl-proline, into their constituent amino acids. nih.govnih.gov This action is vital for recycling proline for the resynthesis of collagen and other proteins, a process crucial for wound healing and tissue repair. frontiersin.orglaboratorynotes.com
The relationship between prolidase and enzymes hydrolyzing Glycyl-proline-1-naphthylamide (like DPP-IV) is indirect. While DPP-IV cleaves a glycyl-proline dipeptide from the N-terminus of a larger peptide, prolidase cleaves the peptide bond within the glycyl-proline dipeptide itself, which has been generated from the C-terminus of collagen breakdown products. bohrium.comnih.govnih.gov Both enzymes are involved in proline metabolism, but they act on different substrates and at different stages of protein and peptide processing.
The turnover of the extracellular matrix is a complex process managed by a variety of enzymes, including matrix metalloproteinases (MMPs) and serine proteases like DPP-IV. tandfonline.comnih.gov MMPs are the primary enzymes responsible for initiating the degradation of ECM components like fibrillar collagens, gelatin, and proteoglycans. nih.gov
Proline-cleaving enzymes contribute to this process in several ways. DPP-IV itself can bind to ECM proteins such as collagen and fibronectin, suggesting a role in cell-matrix interactions beyond its catalytic activity. tandfonline.comnih.gov Furthermore, other post-proline cleaving enzymes (PPCEs), such as prolyl endopeptidase (PEP), are capable of hydrolyzing polypeptides at the C-terminal side of proline residues, contributing to the breakdown of proline-rich proteins. nih.govpreprints.org The coordinated action of these various proteases ensures the controlled degradation and remodeling of the ECM, which is essential for tissue homeostasis, wound healing, and development. frontiersin.org
Modulation of Enzyme Activity in Experimental Biological Models
The physiological significance of DPP-IV has been extensively studied through its modulation in various experimental models, primarily using genetic knockout animals and pharmacological inhibitors.
Studies in DPP-IV-deficient rats and mice have provided direct evidence for the enzyme's role in glucose regulation. These animal models exhibit improved glucose tolerance, increased levels of active GLP-1, and enhanced insulin secretion, mirroring the effects seen with DPP-IV inhibitors. glucagon.com These models have been instrumental in validating DPP-IV as a therapeutic target for diabetes.
In the context of inflammation and immunology, DPP-IV knockout mice have been used to study the enzyme's role in T-cell activation and chemokine regulation. glucagon.com For instance, some studies on DPP-4 knockout mice have shown altered cytokine secretion and changes in the maturation and migration of certain immune cells. glucagon.com Furthermore, experiments using DPP-IV inhibitors in animal models of atherosclerosis have demonstrated a reduction in inflammation and monocyte recruitment into tissues, suggesting a role for the enzyme in chronic inflammatory diseases beyond its metabolic functions. ahajournals.org Treatment of obese mice with a DPP-IV inhibitor was shown to decrease the recruitment of proinflammatory monocytes into adipose tissue. ahajournals.org These experimental models continue to be crucial tools for elucidating the diverse biological functions of DPP-IV.
Alterations in Peptidase Activity in Animal Models of Disease
The activity of peptidases that cleave glycyl-proline moieties is significantly altered in various animal models of disease, reflecting their integral role in inflammatory, metabolic, and neurodegenerative conditions.
In animal models of Type 2 Diabetes , the role of DPP-IV is well-established. This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which are crucial for stimulating insulin secretion. nih.govnih.gov Studies using DPP-IV knockout mice have demonstrated that the absence of this enzyme leads to increased glucose tolerance following an oral glucose challenge. brieflands.com This highlights the enzyme's pivotal role in glucose homeostasis and establishes its increased activity as a factor in the pathophysiology of diabetes. tandfonline.combrieflands.com
In the context of autoimmune disorders, particularly Rheumatoid Arthritis (RA) , DPP-IV activity is also modulated. Several pro-inflammatory peptides and chemokines involved in the pathogenesis of RA, such as Substance P and Stromal cell-derived factor-1α (SDF-1α), are substrates for DPP-IV. nih.gov The cleavage of these molecules by DPP-IV can alter their biological half-life and receptor preference. nih.gov In animal models and human patients with RA, DPP-IV is strongly upregulated on peripheral blood T cells, with the level of expression correlating with disease activity. nih.gov This suggests that elevated localized peptidase activity contributes to the inflammatory processes within the joints.
Neurodegenerative disease models have also revealed the importance of this enzyme class. In a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) , which exhibits cognitive decline and neuroinflammation, the activity of DPP-IV is a key therapeutic target. nih.gov The enzyme's role in modulating neuropeptides that influence cognitive functions, such as neuropeptide Y (NPY) and GLP-1, links its activity to the progression of neurodegenerative processes. nih.gov
Furthermore, studies involving microbial enzymes with similar substrate specificities have provided insights. A DPP-4-like enzyme from Porphyromonas gingivalis was shown to degrade incretin peptides in a mouse model, leading to prolonged postprandial hyperglycemia and contributing to insulin resistance. nih.gov
Table 1: Changes in Peptidase Activity in Animal Disease Models
| Disease Model | Animal Model | Observed Alteration in Peptidase Activity | Implication | Reference |
| Type 2 Diabetes | DPP-4 Knockout Mice | Absence of DPP-IV activity. | Increased glucose tolerance, highlighting the enzyme's role in inactivating incretins. | brieflands.com |
| Rheumatoid Arthritis | General models & human studies | Upregulation of DPP-IV on peripheral blood T cells. | Correlates with disease activity, suggesting a role in inflammation. | nih.gov |
| Alzheimer's Disease | Triple-transgenic (3xTg-AD) Mice | Targeted for inhibition to study effects on cognitive function. | Implicated in neuroinflammation and cognitive decline through peptide modulation. | nih.gov |
| Insulin Resistance | Mouse Model (with P. gingivalis enzyme) | Administration of a microbial DPP-4-like enzyme. | Resulted in hyperglycemia and insulin resistance by degrading incretins. | nih.gov |
Responses to Exogenous Agents in Enzyme Activity Studies
The modulation of enzyme activity by exogenous agents, particularly inhibitors, has been extensively studied in animal models to understand the therapeutic potential of targeting peptidases that hydrolyze this compound.
In animal models of Type 2 Diabetes , the administration of specific, non-covalent DPP-IV inhibitors results in significant and lasting reductions in plasma DPP-IV activity. brieflands.com This inhibition prevents the inactivation of GLP-1 and GIP, leading to improved glucose tolerance and enhanced pancreatic islet cell function. tandfonline.combrieflands.com Animal studies have confirmed that the glucose-lowering effect of DPP-IV inhibitors is dependent on the presence of functional GLP-1 and GIP receptors, underscoring the mechanism of action. brieflands.com
For neurodegenerative diseases, exogenous agents have shown promise in preclinical models. In the triple-transgenic mouse model of Alzheimer's disease , the DPP-IV inhibitor linagliptin (B1675411) was administered. nih.gov The treatment resulted in a reversal of cognitive deficits and a reduction in neuroinflammation, demonstrating that inhibiting this peptidase activity can have beneficial effects on the central nervous system. nih.gov
The response to exogenous agents has also been explored using enzymes from other organisms. The intravenous administration of a purified microbial dipeptidyl peptidase, DPP-7, from P. gingivalis along with an oral glucose challenge in mice led to a decrease in plasma insulin and GLP-1 levels. nih.gov This demonstrates that exogenous peptidases with similar specificities can directly impact host physiology by degrading key peptide hormones. nih.gov
Table 2: Effects of Exogenous Agents on Peptidase Activity in Animal Models
| Exogenous Agent | Animal Model | Effect on Enzyme Activity | Outcome | Reference |
| DPP-IV Inhibitors | Animal models of diabetes | Lasting reduction in plasma DPP-IV activity. | Improved glucose tolerance and pancreatic islet function. | tandfonline.combrieflands.com |
| Linagliptin | Triple-transgenic (3xTg-AD) mouse model of Alzheimer's | Inhibition of DPP-IV. | Reversal of cognitive deficits and reduced neuroinflammation. | nih.gov |
| Microbial DPP-7 | Mouse Model | Potent hydrolysis of incretin hormones. | Decreased plasma insulin and GLP-1 levels, inducing hyperglycemia. | nih.gov |
Chemical Synthesis and Derivatization of Glycyl Proline 1 Naphthylamide
Synthetic Routes for Glycyl-proline-1-naphthylamide and Related Peptidyl-arylamides
The synthesis of peptidyl-arylamides like this compound typically follows established methods of peptide chemistry. These routes often involve the coupling of a protected dipeptide with an arylamine.
A common approach for synthesizing amino acid arylamides involves the use of N-Cbz-protected amino acids which react with various aryl amines. organic-chemistry.org This reaction is often facilitated by coupling agents in a suitable solvent like dichloromethane (B109758) to produce the desired arylamides in high yields and without significant racemization. organic-chemistry.org The use of methanesulfonyl chloride (MsCl) and N-methylimidazole (MeIm) in dichloromethane has been shown to be an effective method for this condensation. organic-chemistry.org This method is advantageous as it is mild and can be used with both electron-donating and electron-withdrawing arylamines. organic-chemistry.org
Another strategy is the chemo-enzymatic method, which provides a mild and cost-effective route to C-terminal arylamides of amino acids and peptides. researchgate.net Industrial serine proteases, such as Alcalase, can be used under nearly anhydrous conditions to synthesize these compounds from N-Cbz-protected amino acids and their esters. researchgate.net This enzymatic approach is noted for its high chemical and stereochemical purity, avoiding the racemization that can occur with purely chemical methods. researchgate.net
Traditional solution-phase synthesis is also a fundamental method for preparing such compounds. This often involves coupling a protected dipeptide, such as N-benzyloxycarbonyl-glycyl-L-proline, with a modified arylamine. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond.
The synthesis of related peptidyl-arylamides can also be achieved through various other coupling strategies. For instance, pivalic anhydride (B1165640) has been demonstrated as an effective reagent for the direct amidation of carboxylic acids with N-alkyl anilines under mild conditions. rsc.org This method is compatible with a range of carboxylic acids, including amino acids, and produces the desired amides in short reaction times. rsc.org
Below is an interactive table summarizing various synthetic routes for peptidyl-arylamides.
| Method | Key Reagents/Catalysts | Advantages | Typical Solvents |
| Chemical Condensation | Methanesulfonyl chloride (MsCl), N-methylimidazole (MeIm) | High yields, no significant racemization, mild conditions. organic-chemistry.org | Dichloromethane. organic-chemistry.org |
| Chemo-enzymatic Synthesis | Alcalase (serine protease) | High chemical and stereochemical purity, mild, cost-effective. researchgate.net | Near-anhydrous organic solvents. researchgate.net |
| Solution-Phase Synthesis | Dicyclohexylcarbodiimide (DCC) | Well-established, versatile. | Dimethylformamide (DMF), Dichloromethane (DCM). |
| Mixed Anhydride Method | Pivalic anhydride | Mild conditions, short reaction times, compatible with various acids. rsc.org | Not specified. rsc.org |
Derivatization Strategies for Modified Spectroscopic Properties (e.g., 4-methoxy-2-naphthylamide)
Derivatization of the arylamide moiety is a key strategy to modify the spectroscopic properties of peptidyl-arylamide substrates. This is particularly important for developing sensitive and specific enzyme assays. The introduction of substituents on the naphthylamine ring can alter the fluorescence or absorbance characteristics of the released arylamine upon enzymatic cleavage.
A notable example is the synthesis of Glycyl-L-proline-4-methoxy-2-naphthylamide. chemical-suppliers.eusigmaaldrich.com This derivative is used as a substrate for dipeptidyl peptidase IV (DPP-IV). sigmaaldrich.com The methoxy (B1213986) group on the naphthylamine ring enhances the fluorescence of the liberated 4-methoxy-2-naphthylamine (B556539), allowing for more sensitive detection of enzyme activity compared to the unsubstituted naphthylamide. nih.gov
The general strategy for synthesizing these derivatives involves coupling the protected glycyl-proline dipeptide with the corresponding substituted naphthylamine, in this case, 4-methoxy-2-naphthylamine. The reaction conditions are similar to those used for the synthesis of the parent compound, employing standard peptide coupling reagents.
The choice of the derivatizing group depends on the desired spectroscopic properties. For instance, different substituents on the aromatic ring can shift the emission or excitation wavelengths, which can be advantageous in multiplexed assays or to avoid interference from other components in a biological sample.
The following table details the properties of a key derivative:
| Compound Name | Molecular Formula | Molecular Weight | Application |
| Glycyl-L-proline-4-methoxy-2-naphthylamide | C18H21N3O3 | 327.38 g/mol | Substrate for dipeptidyl peptidase-4 (DPP4) enzymatic activity assays. sigmaaldrich.com |
Stereochemical Considerations in this compound Synthesis
The stereochemistry of this compound is critical for its function as a specific enzyme substrate. Since enzymes are chiral catalysts, they exhibit a high degree of stereoselectivity towards their substrates. DPP-IV, for example, specifically cleaves dipeptides with an L-proline or L-alanine at the penultimate position. nih.govmdpi.com Therefore, the synthesis must ensure the correct stereochemistry of the amino acid residues.
During the synthesis, the primary stereochemical concerns are:
Preservation of the L-proline configuration: The synthesis must be carried out under conditions that prevent racemization of the L-proline residue. The rigid pyrrolidine (B122466) ring of proline helps to stabilize its configuration, but harsh reaction conditions can still lead to some degree of epimerization.
Use of optically pure starting materials: The synthesis should start with optically pure L-proline and glycine (B1666218) derivatives to ensure the final product has the desired stereochemistry.
The importance of stereochemistry is further highlighted by the fact that different stereoisomers of a substrate can have vastly different affinities for the enzyme's active site. rsc.org For DPP-IV, the substrate specificity is highly dependent on the stereochemistry of the penultimate residue, with a strong preference for L-proline. nih.govmdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to confirm the enantiomeric purity of the final product and intermediates. organic-chemistry.orgmst.edu This ensures that the synthesized this compound is suitable for use in highly specific enzymatic assays.
Advanced Research Directions and Future Perspectives
Structural Biology of Enzymes Interacting with Glycyl-proline-1-naphthylamide
The understanding of how enzymes, particularly dipeptidyl peptidase IV (DPP-IV), interact with the substrate this compound at a molecular level is crucial for drug design and the development of specific inhibitors. DPP-IV, also known as CD26, is a serine exopeptidase that plays a significant role in various physiological processes, including glucose metabolism. nih.govnih.gov It cleaves dipeptides from the N-terminus of polypeptides, with a preference for proline or alanine (B10760859) at the penultimate position. nih.gov
The crystal structure of human DPP-IV reveals a complex homodimer, with each subunit comprising an α/β-hydrolase domain and an eight-bladed β-propeller domain. nih.govtandfonline.com The active site, containing the catalytic triad (B1167595) Ser630, Asp708, and His740, is located at the interface of these two domains. nih.gov The substrate-binding pocket of DPP-IV is extensive and can be divided into several subsites, including the S1 and S2 subsites, which are crucial for substrate recognition and binding. tandfonline.comnih.gov The S1 subsite is a hydrophobic pocket that accommodates the proline residue of the substrate, while the S2 subsite, with its acidic residues Glu205 and Glu206, recognizes the N-terminal amino group. tandfonline.com
While the specific co-crystal structure of DPP-IV with this compound is not extensively detailed in the provided results, the interactions of other substrates and inhibitors with DPP-IV provide valuable insights. For instance, the study of the DPP-IV complex with the inhibitor anagliptin (B605506) revealed key interactions within the S1 and S2 subsites. tandfonline.com Similarly, the crystal structures of DPP-IV in complex with diprotin A (Ile-Pro-Ile) and diprotin B (Val-Pro-Leu) have elucidated the binding modes of these peptide inhibitors. oup.com These studies highlight the importance of hydrophobic interactions and hydrogen bonds in the recognition and binding of ligands to the active site of DPP-IV.
Future research in this area should focus on obtaining high-resolution crystal structures of DPP-IV in complex with this compound. This would provide a detailed atomic-level understanding of the specific interactions between the enzyme and this chromogenic substrate. Such structural information would be invaluable for the rational design of more potent and selective DPP-IV inhibitors and for the development of novel diagnostic tools.
Development of Targeted Probes and Activity-Based Sensors for Peptidase Research
This compound has historically been used as a chromogenic substrate for assaying the activity of dipeptidyl peptidase IV (DPP-IV). acs.orgrsc.org The enzymatic cleavage of the amide bond releases 1-naphthylamine (B1663977) (also referred to as β-naphthylamine), which can then be detected colorimetrically, often after a coupling reaction with a diazonium salt like Fast Blue B. researchgate.netresearchgate.net This principle has formed the basis for numerous spectrophotometric assays to measure DPP-IV activity in various biological samples. acs.orgnih.gov
Building upon this foundation, recent research has focused on developing more sophisticated tools for peptidase research, including targeted probes and activity-based sensors. These modern tools aim to offer higher sensitivity, specificity, and the ability to visualize enzyme activity in real-time within complex biological systems.
Key advancements in probe and sensor development include:
Fiuorogenic Probes: Many modern probes utilize fluorescence, where a fluorophore is quenched when conjugated to a recognition peptide like Gly-Pro. rsc.org Upon cleavage by the target peptidase, the fluorophore is released and its emission can be detected. This "turn-on" fluorescence provides a highly sensitive readout of enzyme activity.
Ratiometric Probes: To overcome issues with probe concentration and environmental effects, ratiometric probes have been developed. These probes exhibit a shift in their fluorescence emission wavelength upon enzymatic cleavage, allowing for a more accurate quantification of activity. acs.org
Two-Photon Probes: For in vivo imaging, two-photon probes are advantageous as they can be excited by near-infrared (NIR) light, which penetrates deeper into tissues with less autofluorescence and phototoxicity. acs.org
Activity-Based Probes (ABPs): ABPs are designed to covalently bind to the active site of the target enzyme. This allows for the specific labeling and identification of active enzyme molecules, providing information beyond simple substrate turnover.
While this compound itself is a chromogenic substrate, the Gly-Pro dipeptide sequence serves as a crucial recognition motif for designing these advanced probes for DPP-IV and other related peptidases. rsc.org The development of such tools is essential for understanding the roles of these enzymes in health and disease, and for the screening of potential therapeutic inhibitors.
Integration of this compound Assays in Systems Biology Approaches
Systems biology aims to understand complex biological systems by integrating data from multiple levels, including genomics, proteomics, and metabolomics. nih.gov Assays utilizing this compound, which measure the activity of peptidases like dipeptidyl peptidase IV (DPP-IV), can provide a functional layer of information that complements these other "omics" datasets. nih.govplos.org
The activity of peptidases is a critical component of many biological processes, including inflammation, wound healing, and extracellular matrix remodeling. nih.gov By quantifying peptidase activity using substrates like this compound, researchers can gain insights into the functional state of these pathways. This is particularly relevant in the study of diseases where peptidase activity is dysregulated.
Integrating peptidase activity data into systems biology can be achieved through several approaches:
Correlation with Gene and Protein Expression: Peptidase activity data can be correlated with the expression levels of the corresponding peptidase genes and proteins. This can reveal regulatory mechanisms at the transcriptional, translational, and post-translational levels.
Metabolic Network Analysis: The products of peptidase activity can be integrated into metabolic network models. For example, the cleavage of peptides by DPP-IV can influence the levels of various signaling molecules, which can then be incorporated into broader models of cellular metabolism.
Disease Modeling: In diseases like Fabry disease, the regulation of peptidase activity has been identified as a key biological process. nih.gov Integrating data from this compound assays can help to build more comprehensive models of disease pathophysiology and identify potential therapeutic targets.
Multi-Omics Data Integration: The ultimate goal is to integrate peptidase activity data with other omics data to create a holistic view of the biological system. This can reveal complex interactions and feedback loops that would not be apparent from any single data type alone. nih.gov
By incorporating the functional information provided by this compound assays, systems biology approaches can move beyond static snapshots of molecular components to a more dynamic understanding of biological processes.
Computational Modeling of Enzyme-Substrate Interactions for this compound
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, has become an indispensable tool in understanding the interactions between enzymes and their substrates at an atomic level. nih.govmdpi.com These in silico methods can provide valuable insights into the binding modes, conformational changes, and energetic landscapes of enzyme-substrate complexes, complementing experimental techniques like X-ray crystallography.
For this compound and its primary target, dipeptidyl peptidase IV (DPP-IV), computational modeling can elucidate the specific interactions that govern substrate recognition and catalysis. The crystal structure of human DPP-IV (PDB ID: 1W1I, 3VJK) serves as the starting point for these simulations. nih.govnih.gov
Key aspects that can be investigated through computational modeling include:
Binding Pose Prediction: Molecular docking algorithms can predict the most favorable binding orientation of this compound within the active site of DPP-IV. This involves sampling a large number of possible conformations and scoring them based on their interaction energies. mdpi.com
Identification of Key Residues: Docking studies can identify the specific amino acid residues in the enzyme's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic contacts) with the substrate. For DPP-IV, residues like Glu205, Glu206, and Tyr662 are known to be important for ligand binding. nih.gov
Structure-Activity Relationship (SAR) Studies: By modeling a series of related compounds, researchers can develop SAR models that correlate structural features with inhibitory activity. This can guide the design of more potent and selective inhibitors. nih.gov
Molecular Dynamics Simulations: MD simulations can provide a dynamic view of the enzyme-substrate complex over time. This can reveal conformational changes in both the enzyme and the substrate upon binding, as well as the stability of the complex. nih.gov
Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the substrate to the enzyme, providing a quantitative measure of binding affinity. nih.gov
These computational approaches have been successfully applied to study the interaction of various inhibitors with DPP-IV, providing a deeper understanding of their mechanism of action. nih.govnih.gov Applying these methods to this compound would further illuminate the molecular basis of its interaction with DPP-IV and aid in the development of novel therapeutics and diagnostic tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
